molecular formula C16H11ClN2O3 B12808739 5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 26456-32-6

5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B12808739
CAS No.: 26456-32-6
M. Wt: 314.72 g/mol
InChI Key: WAHNJHGSBJRPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both chromene and indole moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The chromene moiety can be introduced through a cyclization reaction involving a phenol derivative and an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 5’-Chloro-1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]

Uniqueness

5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a pharmacophore and its utility in various industrial applications .

Properties

CAS No.

26456-32-6

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

5-chloro-6'-nitrospiro[1,3-dihydroindole-2,2'-chromene]

InChI

InChI=1S/C16H11ClN2O3/c17-12-1-3-14-11(7-12)9-16(18-14)6-5-10-8-13(19(20)21)2-4-15(10)22-16/h1-8,18H,9H2

InChI Key

WAHNJHGSBJRPFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.